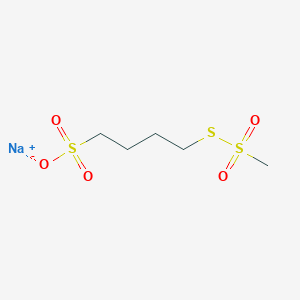
Mtsbs
Vue d'ensemble
Description
MTSBS is a negatively charged MTS reagent . It appears as a white solid and is soluble in water, DMSO, or DMF . It is typically stored desiccated at -20°C .
Molecular Structure Analysis
The molecular structure of a compound like MTSBS can be analyzed using various techniques such as mass spectrometry . Mass spectrometry is extensively used for the analysis of molecular structures of unknown compounds in the gas phase . It manipulates the molecules by converting them into ions using various ionization sources .Physical And Chemical Properties Analysis
MTSBS is a white solid that is soluble in water, DMSO, or DMF . Its molecular weight is 270 . More detailed physical and chemical properties would require specific experimental measurements.Applications De Recherche Scientifique
Biogeoscience
MTBs synthesize biominerals in organelle-like structures called magnetosomes, which contain single-domain crystals of magnetite (Fe 3 O 4) or greigite (Fe 3 S 4). These magnetosomes from dead MTBs could be preserved in sediments, called fossil magnetosomes or magnetofossils . Under certain conditions, magnetofossils are capable of retaining their remanence for millions of years . This accounts for the growing interest in MTB and magnetofossils in paleo- and rock magnetism and in a wider field of biogeoscience .
Biomedical Applications
The high biocompatibility of magnetosomes makes possible their potential use in biomedical applications, including magnetic resonance imaging, hyperthermia, magnetically guided drug delivery, and immunomagnetic analysis .
Magnetogenetics
Magnetogenetics emerges as a transformative approach for modulating cellular signaling pathways through the strategic application of magnetic fields and nanoparticles . This technique leverages the unique properties of magnetic nanoparticles (MNPs) to induce mechanical or thermal stimuli within cells, facilitating the activation of mechano- and thermosensitive proteins without the need for traditional ligand-receptor interactions .
Cellular Manipulation
Magnetogenetics stands at the forefront of cellular manipulation technologies, offering novel insights into cellular signaling and opening new avenues for therapeutic interventions .
Regenerative Medicine
Magnetogenetics has broad applicability, from steering stem cell differentiation to manipulating neuronal activity and immune responses, highlighting its potential in regenerative medicine .
Neuroscience
Magnetogenetics offers a non-invasive alternative with the capacity for deep tissue penetration and the potential for targeting a broad spectrum of cellular processes, making it a promising tool in neuroscience .
Cancer Therapy
Magnetogenetics can be used in cancer therapy, where the unique properties of MNPs can be leveraged to induce mechanical or thermal stimuli within cells, facilitating the activation of mechano- and thermosensitive proteins .
Environmental Pollutant Control
The unique property of MTBs, attributed to the intracellular magnetosomes, has potential applications especially in environmental pollutant control or remediation .
Propriétés
IUPAC Name |
sodium;4-methylsulfonylsulfanylbutane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O5S3.Na/c1-12(6,7)11-4-2-3-5-13(8,9)10;/h2-5H2,1H3,(H,8,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKQYBLTUMAEST-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCCCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NaO5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399046 | |
| Record name | MTSBS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mtsbs | |
CAS RN |
385398-78-7 | |
| Record name | MTSBS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are multitumor sausage blocks (MTSBs) and how are they made?
A1: MTSBs are paraffin blocks containing multiple tissue samples, used in immunohistochemistry (IHC) to simultaneously stain and analyze different tissues under the same conditions. [] A simplified method involves obtaining tissue during gross specimen examination, processing it alongside routine surgical material, and storing paraffinized samples in cassettes. Thin strips are cut from these samples and combined by rolling them together with liquid paraffin, creating a "tissue log." Transverse sections of this log are then embedded in paraffin blocks to form the MTSB. []
Q2: What are the practical applications of MTSBs?
A2: MTSBs are valuable for:
- Simultaneous analysis: Comparing staining patterns across different tissues under identical conditions. []
- Quality control: Serving as internal controls in IHC, ensuring staining consistency and accuracy. []
Q3: How do MTSBs contribute to quality assurance in immunohistochemistry?
A3: By incorporating a variety of tissues into a single block, MTSBs provide internal positive and negative controls for IHC staining. This allows for direct comparison of staining patterns within the same experiment, ensuring consistent and reliable results. []
Q4: What is methylthiol:coenzyme M methyltransferase (MtsB) and what is its role in methanogenesis?
A4: MtsB is a key enzyme in methanogenic archaea, organisms that produce methane as a metabolic byproduct. It catalyzes the final step in methanogenesis, transferring a methyl group from methylthiol to coenzyme M, ultimately generating methane. []
Q5: How does MtsB interact with its partner protein, MtsA?
A5: MtsB forms a complex with MtsA, another enzyme involved in methanogenesis. [] MtsA first catalyzes the methylation of the corrinoid cofactor bound to MtsB, using methylthiol as the methyl donor. [] MtsA then demethylates the MtsB-bound corrinoid, transferring the methyl group to coenzyme M. [] This two-step process, mediated by the MtsA-MtsB complex, is essential for methane production.
Q6: What are the structural features of MtsB?
A6: MtsB shows homology to the cobalamin-binding fragment of methionine synthase from Escherichia coli. [] This suggests that MtsB binds a corrinoid cofactor, likely through a histidyl residue that coordinates with the cobalt ion. [] Further research is needed to fully characterize the three-dimensional structure of MtsB.
Q7: How is the expression of the mtsB gene regulated?
A7: In Methanosarcina barkeri, the mtsB gene is co-transcribed with the mtsA gene as a single mRNA molecule. [] This transcript is most abundant in cells grown on acetate, suggesting that mtsB expression is regulated in response to the available carbon source. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















